molecular formula C10H9F6N B2810752 {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 159820-24-3

{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B2810752
CAS No.: 159820-24-3
M. Wt: 257.179
InChI Key: ADTNSTHKMIPKIJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It’s known that this compound is used extensively in promoting organic transformations , suggesting that it may interact with a variety of molecular targets.

Mode of Action

One of the key features of [3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets by forming hydrogen bonds, which could lead to changes in the targets’ structure or function.

Biochemical Pathways

Given its role in promoting organic transformations , it’s likely that this compound affects multiple biochemical pathways, potentially leading to various downstream effects.

Result of Action

Its ability to promote organic transformations suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

3,5-Bis(trifluoromethyl)benzyl chloride+Methylamine[3,5-Bis(trifluoromethyl)phenyl]methyl(methyl)amine\text{3,5-Bis(trifluoromethyl)benzyl chloride} + \text{Methylamine} \rightarrow \text{this compound} 3,5-Bis(trifluoromethyl)benzyl chloride+Methylamine→[3,5-Bis(trifluoromethyl)phenyl]methyl(methyl)amine

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products Formed

Scientific Research Applications

{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenylacetic acid
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Uniqueness

What sets {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine apart from similar compounds is its unique combination of trifluoromethyl groups and a methylamine moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTNSTHKMIPKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylamine (3 g, 40% aqueous solution) was dissolved in 30 mL of MeOH. The reaction mixture was heated at 50° C. under stirring. 3,5-Bis(trifluoromethyl)-benzyl chloride (2 g, 7.6 mmol) dissolved in 10 mL of MeOH, was added. The solution was left stirring at this temperature for 5 h. The solution was concentrated carefully to remove MeOH as much as possible, then an aqueous solution of NaOH 1M was added and the aqueous layer was extracted with DCM. The two phases were separated; the organic phase was filtered through a phase separator and removed carefully in vacuo obtaining the title compound (0.8 g) as a yellow oil. UPLC-MS: m/z (ES+): 258.01 [M+H]+ Rt=0.60. 1H NMR (400 MHz, CDCl3) δ ppm 7.83 (s, 2H), 7.79 (s, 1H), 3.91 (s, 2H), 3.30 (m, 1H), 2.50 (s, 3H); UPLC-MS: Rt=1.30; m/z (ES+): 586 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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